2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : This compound has been used as a synthon in the synthesis of thiazole and pyrazoline heterocycles. These compounds show promising analgesic and anti-inflammatory activities, as explored in research conducted by Abdel-Wahab et al. (2012) (Abdel-Wahab et al., 2012).
Antimicrobial and Anti-Inflammatory Applications : Various studies have focused on synthesizing new derivatives of 1,3-thiazole using this compound. These derivatives have shown potential as bioactive substances, exhibiting antimicrobial, anti-inflammatory, and analgesic properties, as investigated by Sinenko et al. (2016) and Shelke et al. (2014) (Sinenko et al., 2016); (Shelke et al., 2014).
Anticancer and Antiviral Research : Novel derivatives synthesized using this compound have been evaluated for their anticancer and antiviral activities. Some compounds showed significant activity against specific cancer cell lines and viruses, as shown in studies by Lozynskyi et al. (2016) (Lozynskyi et al., 2016).
Photophysical and Chemical Properties
Study of Physicochemical Properties : This compound has been utilized in the synthesis of fluorescent styryl push–pull compounds, with studies focusing on their absorptive and emissive properties in different solvent conditions, as investigated by Sekar et al. (2014) and Telore et al. (2015) (Sekar et al., 2014); (Telore et al., 2015).
Applications in Material Chemistry : The compound's derivatives have been examined for their potential in material chemistry, particularly in the context of fluorescence and viscosity sensing. These properties are crucial for developing new materials and sensors (Telore et al., 2015).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future applications and research directions for the compound based on its properties and activities.
properties
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-6-10(7-13)14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVUGRGDUNLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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